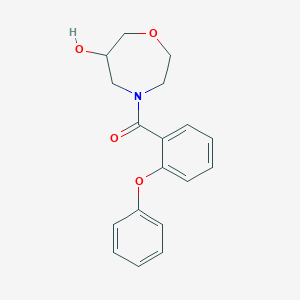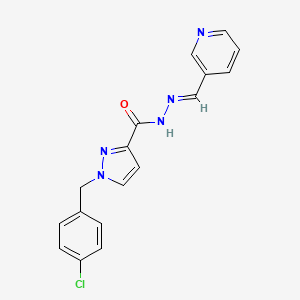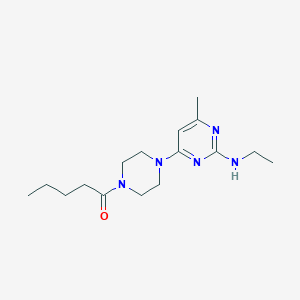
4-methyl-7-phenyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the cyclization of corresponding intermediates, often initiated through reactions involving specific substitutions at the quinazolinone core. For instance, the oxidative cyclization of 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides leads to the formation of new quinazolinones, which were evaluated for their antitumor activity (Abdel-Jalil et al., 2005). This method showcases the synthetic pathways utilized to create derivatives of the quinazolinone family.
Molecular Structure Analysis
Quinazolinone derivatives are characterized by their complex molecular structures, which include various substituents that significantly impact their biological activity. The molecular structure analysis typically involves computational methods like density functional theory (DFT) to elucidate the compound's electronic properties, vibrational properties, and charge distribution potential (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives engage in numerous chemical reactions, demonstrating a wide range of chemical properties. For example, the reactions can involve nitrosation, cyclization, and ring-opening, leading to the formation of various analogues and derivatives with distinct properties (Gescher et al., 1977). These reactions are crucial for modifying the compound's structure to achieve desired biological activities.
Applications De Recherche Scientifique
Antitumor Activity
A series of quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activities. For instance, derivatives with dithiocarbamate side chains showed significant inhibitory activity against human myelogenous leukemia K562 cells (Cao et al., 2005). Furthermore, new 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones prepared via oxidative cyclization demonstrated antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Abdel-Jalil et al., 2005).
Antimicrobial Studies
Quinazolinone derivatives have also been investigated for their antimicrobial properties. A study on substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones revealed promising antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Vidule, 2011).
Receptor Ligand Studies
Research on N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives has shown significant binding affinity for the 5-HT7 and 5-HT1A receptors, indicating potential applications in neuropharmacology and the development of therapies for psychiatric disorders (Intagliata et al., 2017). This study underscores the role of quinazolinone derivatives in exploring new therapeutic agents targeting serotonin receptors.
Propriétés
IUPAC Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-24-22(16-20(17-23(24)30)19-8-4-2-5-9-19)27-25(26-18)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLHKIQCYKTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)